Oxolamine, chemically known as 3-phenyl-5-(2-(diethylamino)ethyl)-1,2,4-oxadiazole, is a synthetic compound belonging to the class of 1,2,4-oxadiazoles. [, ] While primarily recognized for its antitussive properties, oxolamine exhibits a diverse range of pharmacological activities, attracting significant interest in scientific research. [, ] This document delves into the various scientific aspects of oxolamine, excluding information related to drug usage and dosage.
Synthesis Analysis
Several methods have been reported for the synthesis of oxolamine and its derivatives. One common approach involves the reaction of benzamidoxime with 3-chloropropionyl chloride, followed by cyclization in the presence of a base like triethylamine. [] Another method utilizes silica-supported perchloric acid (HClO4-SiO2) as a heterogeneous recyclable catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including oxolamine, under solvent-free conditions. [] These methods offer efficient and environmentally friendly approaches for the preparation of oxolamine.
Molecular Structure Analysis
Oxolamine, being a tertiary amine, can undergo various chemical reactions typical of this functional group. [] It readily forms salts with acids, such as oxolamine citrate and oxolamine phosphate, which are commonly used in pharmaceutical formulations. [, , , ] Oxolamine also reacts with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in acetonitrile, forming a charge-transfer complex and exhibiting a distinct absorbance band, facilitating its spectrophotometric determination. []
Mechanism of Action
Despite its widespread use as an antitussive, the exact mechanism of action of oxolamine remains partially understood. [, ] Research suggests that oxolamine primarily exerts its antitussive effects through a peripheral mechanism, possibly by acting on sensory receptors in the respiratory tract. [] This is supported by its efficacy in animal models involving diffuse stimulation of the bronchial tree, in contrast to its limited effects on cough elicited by direct electrical stimulation of the superior laryngeal nerve. [] Additionally, studies have indicated potential anti-inflammatory and analgesic properties of oxolamine, which might contribute to its therapeutic benefits in cough suppression. [, ]
Physical and Chemical Properties Analysis
Oxolamine exists as a white to off-white crystalline powder. [] It is soluble in water, methanol, and ethanol. [, ] Detailed investigations into its physicochemical properties, such as melting point, boiling point, and spectroscopic characteristics, are crucial for its characterization and analysis in various research settings.
Applications
Pharmacokinetic Interactions: Oxolamine has been investigated for its potential to interact with other drugs. Animal studies have shown that oxolamine can inhibit the cytochrome P450 enzyme CYP2B1 in male rats, leading to altered pharmacokinetics of drugs metabolized by this enzyme. [] This finding highlights the importance of considering potential drug interactions involving oxolamine.
Drug Delivery Systems: Efforts have been made to develop sustained-release formulations of oxolamine citrate using microencapsulation techniques. [] This approach aims to improve patient compliance and reduce side effects by prolonging drug release and potentially minimizing fluctuations in plasma drug concentrations.
Analytical Chemistry: Various analytical techniques have been employed for the detection and quantification of oxolamine in different matrices. These include UV spectrophotometry, derivative spectrophotometry, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , , ] These methods play a crucial role in quality control, bioequivalence studies, and pharmacokinetic investigations.
Gene Expression and Disease Models: Research utilizing DNA microarray analysis has identified oxolamine as a potential candidate for further investigation in the context of pediatric allergic asthma. [] While further studies are required to validate these findings, this highlights the potential for exploring novel therapeutic applications of oxolamine beyond its traditional use as an antitussive.
Related Compounds
Relevance: Oxolamine citrate is directly derived from oxolamine and represents a commonly used pharmaceutical form of the parent compound. [, , , , , , , , , , , , , , , , , , , , , , ]
Oxolamine Phosphate
Compound Description: This is another salt form of oxolamine, utilized for its pharmaceutical properties. Compared to oxolamine and oxolamine citrate, oxolamine phosphate exhibits different solubility, bioavailability, and pharmacokinetic profiles. [, ]
Relevance: As a salt form of oxolamine, it shares a structural resemblance and potentially similar therapeutic applications to the parent compound, oxolamine. [, ]
Compound Description: Warfarin is an anticoagulant medication commonly prescribed to prevent blood clot formation. Research indicates a potential interaction between warfarin and oxolamine, particularly in male rats, where oxolamine appears to inhibit certain cytochrome P450 enzymes responsible for warfarin metabolism, thereby affecting its anticoagulant effect. [, ]
Relevance: Though structurally unrelated to oxolamine, warfarin's interaction with oxolamine showcases the latter's potential to affect drug metabolism, highlighting its pharmacological relevance beyond its primary antitussive activity. [, ]
Phenytoin
Compound Description: Phenytoin is an anticonvulsant medication primarily used to control seizures. Studies in rats indicate that oxolamine can significantly increase the area under the curve (AUC) of phenytoin, suggesting an inhibitory effect on the CYP2B1/2 enzymes involved in phenytoin's metabolism.
Relevance: While structurally different from oxolamine, phenytoin serves as a probe substrate to understand the inhibitory potential of oxolamine on specific cytochrome P450 enzymes, providing insight into potential drug-drug interactions.
Compound Description: Torasemide belongs to a class of medications called loop diuretics, primarily used to treat edema (fluid retention). It is primarily metabolized by the cytochrome P450 enzyme CYP2C11. In rat studies, unlike phenytoin, the AUC of torasemide remained unaffected by oxolamine administration, indicating a lack of inhibitory effect on the CYP2C11 enzyme.
Relevance: Though structurally dissimilar to oxolamine, torasemide's lack of interaction with oxolamine in specific CYP enzyme inhibition studies helps define the selectivity profile of oxolamine towards different cytochrome P450 enzymes.
Clarithromycin
Compound Description: Clarithromycin is a macrolide antibiotic, commonly used to treat bacterial infections. It is primarily metabolized by the CYP3A4 enzyme. Similar to torasemide, clarithromycin's AUC in rats remained unaffected by oxolamine, indicating that oxolamine does not significantly inhibit the CYP3A4 enzyme.
Relevance: Although structurally different from oxolamine, clarithromycin's interaction profile, or lack thereof, with oxolamine in CYP inhibition studies further contributes to understanding the selectivity profile of oxolamine towards different cytochrome P450 enzymes.
Chlorpheniramine Maleate
Compound Description: Chlorpheniramine maleate is a first-generation antihistamine used to relieve allergy symptoms. It's often found in combination medications alongside oxolamine, especially in cough and cold formulations. [, ]
Relevance: While structurally distinct from oxolamine, chlorpheniramine maleate's frequent co-formulation with oxolamine in pharmaceutical preparations suggests a potential synergistic effect in managing cough and cold symptoms. [, ]
Pseudoephedrine Hydrochloride
Compound Description: Pseudoephedrine hydrochloride is a nasal decongestant. Like chlorpheniramine maleate, it is often found in combination medications with oxolamine, particularly in over-the-counter cough and cold products. [, ]
Relevance: Although structurally different from oxolamine, pseudoephedrine hydrochloride's frequent co-formulation with oxolamine in pharmaceutical products suggests a possible complementary effect in alleviating cough and cold symptoms. [, ]
Paracetamol
Compound Description: Paracetamol, also known as acetaminophen, is an analgesic and antipyretic medication widely used to relieve pain and fever. It is commonly found in combination formulations alongside oxolamine, particularly in cough, cold, and flu medications. [, , ]
Relevance: Though structurally unrelated to oxolamine, paracetamol's frequent co-formulation with oxolamine in pharmaceutical products suggests their potential synergistic effect in managing pain, fever, and cough associated with respiratory illnesses. [, , ]
Ambroxol Hydrochloride
Compound Description: Ambroxol hydrochloride is a mucolytic agent used to thin and clear mucus from the airways. While not directly mentioned in the context of interactions with oxolamine, one study investigated the stability of cefditoren in different syrup formulations, including one containing ambroxol hydrochloride.
Relevance: Though no direct interaction or comparison with oxolamine is made in the provided literature, ambroxol hydrochloride represents a class of mucolytic agents that may be found in similar pharmaceutical formulations as oxolamine, particularly for respiratory illnesses.
Raltegravir
Compound Description: Raltegravir is an antiviral drug used to treat HIV/AIDS. While structurally distinct from oxolamine, both compounds belong to the broader class of oxadiazole derivatives. [, , ]
Relevance: This highlights the diverse pharmacological activities exhibited by compounds containing the oxadiazole moiety, emphasizing that structural similarities within this class do not necessarily translate to similar therapeutic applications. [, , ]
Butalamine
Compound Description: Butalamine is a centrally acting skeletal muscle relaxant. Similar to raltegravir, butalamine represents another class of pharmaceutical compounds containing the oxadiazole moiety, though its structure and pharmacological activity differ significantly from oxolamine. [, ]
Relevance: The inclusion of butalamine further exemplifies the broad range of biological activities associated with compounds containing the oxadiazole ring, underscoring that structural similarities within this class do not imply analogous therapeutic uses. [, ]
Fasiplon
Compound Description: Fasiplon is a drug investigated for its potential as an anxiolytic and anticonvulsant. Like raltegravir and butalamine, fasiplon also belongs to the class of oxadiazole derivatives, showcasing the diverse applications of this heterocyclic scaffold in medicinal chemistry. [, ]
Relevance: The inclusion of fasiplon further underscores the diverse therapeutic applications of compounds containing the oxadiazole moiety, highlighting that structural similarities within this class do not necessarily reflect similar pharmacological profiles or therapeutic uses. [, ]
Pleconaril
Compound Description: Pleconaril is an antiviral drug that has undergone investigations for its activity against a range of viruses. Similar to oxolamine, pleconaril is an oxadiazole derivative, highlighting the antiviral potential within this class of compounds. [, , ]
Relevance: Though structurally distinct, pleconaril's classification as an oxadiazole derivative, like oxolamine, emphasizes the presence of antiviral properties within this class of compounds. [, , ]
Codeine Phosphate
Compound Description: Codeine phosphate is an opioid analgesic used to treat pain and cough. While structurally and pharmacologically distinct from oxolamine, one study compared the antitussive effects of oxolamine citrate and codeine phosphate.
Relevance: The comparison highlights the different mechanisms by which oxolamine citrate and codeine phosphate exert their antitussive effects. While codeine phosphate acts centrally on opioid receptors in the brain, oxolamine citrate's mechanism is believed to be primarily peripheral.
Tetracycline
Compound Description: Tetracycline is a broad-spectrum antibiotic. While not directly related in mechanism or structure to oxolamine, some studies investigated the clinical efficacy and tolerability of oxolamine, either alone or in combination with tetracycline, for treating respiratory tract infections. [, ]
Relevance: The combined use of oxolamine and tetracycline in clinical settings, though not focusing on direct interactions, suggests a potential for synergistic effects in managing respiratory infections. [, ]
Guaifenesin
Compound Description: Guaifenesin, also known as guacetisal, is an expectorant medication used to loosen mucus in the respiratory tract. One study compared the efficacy of guaifenesin and oxolamine phosphate in treating chronic obstructive pulmonary disease (COPD).
Relevance: The comparison highlights the potential differences in efficacy and tolerability between these two medications, commonly used for managing respiratory conditions like COPD.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NSC-176377 is non-nucleoside reverse transcriptase inhibitor, The nonnucleoside reverse transcriptase inhibitors efavirenz and nevirapine in the treatment of HIV.
NSC 19005 is a potential impurity found in commercial preparations of betahistine. It is a degradation product formed by exposure to oxidative, thermal, or photolytic stress. NSC19005 is structurally related to Betahistine. NSC19005 is a dimer of Betahistine.
NSC 185058 is an inhibitor of ATG4B, a cysteine protease that activates LC3B during the initiation of autophagy. It inhibits ATG4B cleavage of LC3B-GST (IC50 = 51 µM) and reduces LC3B lipidation induced by starvation in Saos-2 cells. NSC 185058 (100 µM) reduces starvation-induced autophagy and prevents autophagic vacuole formation in Saos-2 and MDA-MB-468 cells. It decreases phosphorylation of ribosomal protein S6 (RPS6) only marginally and does not affect phosphatidylinositol 3-kinase (PI3K) activity, indicating a direct role on ATG4B rather than through the mammalian target of rapamycin (mTOR) and PI3K signaling pathways. NSC 185058 (100 mg/kg) decreases autophagic vacuoles in vivo in mouse liver, inhibits tumor growth in an osteosarcoma nude mouse xenograft model, and decreases the number of autophagic vacuoles in osteosarcoma tumors. NSC185058 is an ATG4B antagonist. It acts by inhibiting autophagy and showing a negative impact on osteosarcoma tumors.
MIRA-1 is a maleimide-derived small molecule that reactivates the tumor suppressor function of mutant p53, inducing apoptosis in several human solid tumor cell lines carrying tetracycline-regulated mutant p53 (IC50 = 10 µM in vitro). Treatment of tumor cells with MIRA-1 induces p21, MDM2 and PUMA in a mutant p53-dependent manner. At a concentration of 5-10 mg/kg, MIRA-1, alone or in combination with dexamethasone, arrested tumor growth in a mouse xenograft model of multiple myeloma. NSC19630, also known as MIRA-1, is a potent and selective WRN helicase inhibitor with activity against human normal and cancer cells via a caspase-9-dependent apoptosis.